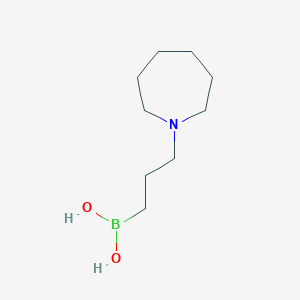
(3-(Azepan-1-yl)propyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Azepan-1-yl)propyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a propyl chain, which is further connected to an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-yl)propyl)boronic acid typically involves the reaction of azepane with a boronic acid derivative. One common method is the hydroboration of an azepane-containing alkene, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of a hydroborating agent such as diborane or borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide or sodium perborate.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Azepan-1-yl)propyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borate esters or boronic anhydrides.
Reduction: The compound can be reduced to form boranes or borohydrides.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents (e.g., tetrahydrofuran).
Major Products
Oxidation: Borate esters, boronic anhydrides.
Reduction: Boranes, borohydrides.
Substitution: Biaryl compounds (in Suzuki-Miyaura coupling).
Scientific Research Applications
(3-(Azepan-1-yl)propyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3-(Azepan-1-yl)propyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound can bind to active sites of enzymes, thereby modulating their activity. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(3-(Azepan-1-yl)propyl)boronic acid is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and research applications.
Properties
Molecular Formula |
C9H20BNO2 |
|---|---|
Molecular Weight |
185.07 g/mol |
IUPAC Name |
3-(azepan-1-yl)propylboronic acid |
InChI |
InChI=1S/C9H20BNO2/c12-10(13)6-5-9-11-7-3-1-2-4-8-11/h12-13H,1-9H2 |
InChI Key |
CBZKINPDJZMEDH-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCN1CCCCCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















